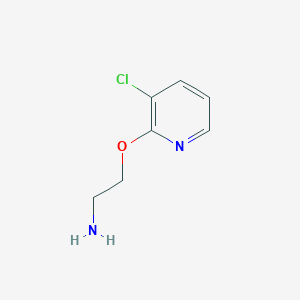
2-Bromo-4-methoxy-6-methylaniline
Descripción general
Descripción
2-Bromo-4-methoxy-6-methylaniline is a chemical compound that participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline .
Synthesis Analysis
The synthesis of this compound involves several steps. It starts with the reaction of 2-bromo-4-methylaniline with ethyl and methyl imidazo [1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide . More detailed procedures can be found in the Organic Syntheses Procedure .Molecular Structure Analysis
The molecular formula of this compound is C7H8BrN, and its molecular weight is 186.05 .Chemical Reactions Analysis
This compound participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It also reacts with ethyl and methyl imidazo [1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C. It has a melting point of 17°C, a boiling point of 240°C, a density of 1.49 g/mL at 25°C, and a refractive index of 1.60 .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
- Synthesis of Anti-inflammatory Agents: 2-Bromo-6-methoxynaphthalene, closely related to 2-Bromo-4-methoxy-6-methylaniline, is a key intermediate in the synthesis of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. The synthesis process has evolved to address environmental and toxicological concerns, with new methylating reagents and methods like microwave-assisted conditions and electrochemical methods being explored (Xu & He, 2010).
Metabolic Studies and Biological Activity
- Metabolism in Rat Liver: A study explored the metabolism of 2-halogenated 4-methylanilines, including 2-bromo-4-methylaniline, in rat liver. The research identified metabolites resulting from side-chain C-hydroxylation and N-hydroxylation, highlighting the influence of halogen substituents on the rate of metabolism (Boeren et al., 1992).
Synthesis of Schiff Bases and Complexes
- Schiff Base Formation and Antimicrobial Activity: Schiff bases derived from 2-bromo-4-methylaniline have been synthesized and evaluated for antimicrobial activity. These bases were also studied in potentiometric experiments with metal ions like Cu(II), Co(II), and Ni(II), providing insights into the stability constants of formed binary complexes (Upadhyay, Zala, & Bhatt, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-4-methoxy-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQQRSOSIHZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile](/img/structure/B1527554.png)
![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)

![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)



![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)


